Senampeline A
Description
Contextualization within Pyrrolizidine (B1209537) Alkaloid Chemistry
Senampeline A is classified as a pyrrolizidine alkaloid (PA), a group of naturally occurring secondary metabolites. bibliomed.org Pyrrolizidine alkaloids are predominantly found in plants, such as those belonging to the Asteraceae family, and are known for their complex chemical structures. researchgate.net Plants produce these compounds primarily as a defense mechanism against herbivores. researchgate.net
The fundamental structure of a pyrrolizidine alkaloid consists of a necine base, which features a pyrrolizidine nucleus, esterified with one or more necic acids. jcsp.org.pk Within the broad classification of PAs, this compound is categorized in the senampeline group, which is a subset of triangularine-type PAs. researchgate.net It was identified as an oily substance in the plant Senecio cissampelinus alongside its related compounds Senampeline B, C, and D. jcsp.org.pk More recent phytochemical profiling has also identified this compound in Erythroxylum mexicanum. researchgate.net The identification of this compound often occurs during broader liquid chromatography-mass spectrometry (LC-MS) analyses of plant extracts, where it is listed among numerous other metabolites.
Academic Significance and Current Research Trajectory of this compound
The academic importance of this compound is primarily rooted in its utility as a model compound for investigating the synthesis and reactivity of pyrrolizidine alkaloids. Its intricate molecular structure provides a valuable platform for researchers to explore various chemical reactions, including oxidation, reduction, and substitution. Such studies are crucial for a deeper understanding of the chemical characteristics of the broader PA class and can inform the development of novel synthetic methods.
A significant aspect of its research interest is its relationship with its structural isomer, Senampeline D. vulcanchem.com Both compounds share an identical molecular formula and weight, but they differ in their acyloxy substitution patterns. vulcanchem.com This isomeric relationship makes the pair valuable for comparative analyses to determine how subtle structural variations may influence chemical properties. vulcanchem.com
Current research involving this compound appears to be largely concentrated on its identification and characterization within phytochemical screening programs. There remain notable gaps in the available scientific literature, including comprehensive details on its specific synthetic pathways and certain physicochemical properties like its melting point. vulcanchem.com These gaps underscore opportunities for future research focused on its complete structural elucidation and synthesis.
Interactive Data Table: Comparative Properties of Senampeline Isomers
| Property | This compound | Senampeline D |
| CAS Number | 62841-11-6 | 62787-01-3 vulcanchem.com |
| Molecular Formula | C₂₅H₃₁NO₈ vulcanchem.com | C₂₅H₃₁NO₈ vulcanchem.com |
| Molecular Weight | 473.5 g/mol vulcanchem.com | 473.5 g/mol vulcanchem.com |
| Acyloxy Substituents | Differs from Senampeline D vulcanchem.com | (E)-2-methylbut-2-enoyl vulcanchem.com |
| Physical State | Oil jcsp.org.pk | Not Reported |
| Melting Point | Not Reported vulcanchem.com | Not Reported vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c1-7-16(5)24(29)34-20-12-21(33-17(6)27)26-10-9-19(23(20)26)14-32-25(30)18(8-2)13-31-22(28)11-15(3)4/h7-11,20-21H,12-14H2,1-6H3/b16-7+,18-8+/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWFFPQOFEYIE-LSKSLASESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(N2C1=C(C=C2)COC(=O)C(=CC)COC(=O)C=C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@H](N2C1=C(C=C2)COC(=O)/C(=C/C)/COC(=O)C=C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211863 | |
| Record name | Senampeline A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62787-00-2, 62841-11-6 | |
| Record name | rel-[(1R,3S)-3-(Acetyloxy)-2,3-dihydro-1-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methyl (2E)-2-[[(3-methyl-1-oxo-2-buten-1-yl)oxy]methyl]-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62787-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senampeline A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senampeline C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062841116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senampeline A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Phytochemical Investigations of Senampeline a
Plant Sources and Species Distribution
Senampeline A has been identified within the genus Senecio, a large and diverse group of flowering plants belonging to the daisy family, Asteraceae. wikipedia.orgjcsp.org.pk This genus has an almost worldwide distribution, with species found in various environments, including temperate zones and mountainous regions. wikipedia.orgjcsp.org.pk
The specific plant source from which this compound and its related compounds, Senampeline B, C, and D, have been isolated is Senecio cissampelinus. jcsp.org.pk The taxonomic classification of this plant has been updated, and it is also known by its synonym Mikaniopsis cissampelina. zimbabweflora.co.zwsanbi.org The native distribution of this species is in Southern Africa, specifically in Zimbabwe and South Africa (in the provinces of Eastern Cape, KwaZulu-Natal, Limpopo, and Mpumalanga). zimbabweflora.co.zwsanbi.orgkew.org It is described as a climbing plant found in forested areas. sanbi.org
| Compound | Plant Source | Genus | Family | Geographical Distribution of Source |
|---|---|---|---|---|
| This compound | Senecio cissampelinus (also Mikaniopsis cissampelina) | Senecio | Asteraceae | South Africa, Zimbabwe zimbabweflora.co.zwsanbi.orgkew.org |
Phytochemical Profiling Methodologies for this compound Discovery
The identification and structural elucidation of this compound from plant material involve a multi-step phytochemical investigation process designed to extract, separate, and characterize complex molecules like pyrrolizidine (B1209537) alkaloids (PAs). phytojournal.comscielo.br
The initial step is the extraction of alkaloids from the dried and powdered plant material. This is typically achieved by homogenizing the plant matter in an acidic solution, such as dilute hydrochloric acid, to convert the alkaloids into their salt form. phytojournal.com The resulting extract is then defatted, often with a solvent like dichloromethane, to remove lipids and other non-polar compounds. To isolate the free alkaloids (tertiary bases), the acidic aqueous phase is made alkaline. phytojournal.com Many PAs exist naturally as N-oxides, which are more water-soluble. To analyze these, a portion of the acidic extract is reduced, commonly with zinc dust, to convert the N-oxides into their corresponding tertiary bases before extraction. jcsp.org.pkscielo.br
Following extraction, the crude alkaloid mixture is subjected to separation and isolation techniques. Adsorption chromatography is a key method used for this purpose. jcsp.org.pk Techniques such as Preparative Thin-Layer Chromatography (PTLC) and Flash Column Chromatography (FCC) are employed to separate the individual compounds from the complex mixture based on their differing affinities for the stationary phase and the mobile phase solvents. phytojournal.com
Once isolated, the purified compounds undergo profiling and structural elucidation . Gas Chromatography (GC) combined with Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for profiling the alkaloid content. nih.govpcom.edu These methods provide information on the molecular weight and fragmentation patterns of the compounds, which aids in their preliminary identification. pcom.edu
For definitive structural confirmation, a combination of spectroscopic methods is essential. Mass Spectrometry (MS) provides the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D-NMR (¹H and ¹³C) and 2D-NMR experiments, is crucial for determining the precise arrangement of atoms and the stereochemistry of the molecule, ultimately leading to the complete structural elucidation of compounds like this compound. scielo.brresearchgate.net
| Stage | Methodology | Purpose | Reference |
|---|---|---|---|
| Extraction | Acid-base extraction | To isolate crude alkaloid fraction from plant material. | phytojournal.com |
| Reduction with Zinc (Zn) dust | To convert pyrrolizidine alkaloid N-oxides to free bases for analysis. | jcsp.org.pkscielo.br | |
| Separation & Isolation | Preparative Thin-Layer Chromatography (PTLC) | To separate individual alkaloids from the crude extract. | phytojournal.com |
| Flash Column Chromatography (FCC) | To purify compounds from a mixed fraction. | ||
| Profiling & Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile compounds in the alkaloid profile. | phytojournal.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A rapid and sensitive method for detecting and identifying PAs in plant extracts. | pcom.edu | |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D) | To determine the definitive chemical structure and stereochemistry of the isolated compound. | scielo.brresearchgate.net |
Biosynthetic Pathways of Senampeline a
Enzymatic Systems Governing Senampeline A Biosynthesis
The formation of this compound is dependent on a conserved pyrrolizidine (B1209537) alkaloid (PA) pathway that utilizes three main classes of enzymes. These enzymatic systems are responsible for creating the core structures and providing the diversity seen among different PAs.
The first committed and pathway-specific step in the biosynthesis of all pyrrolizidine alkaloids, including this compound, is catalyzed by the enzyme homospermidine synthase (HSS). herbapolonica.plnih.govnih.gov HSS marks the entry point from primary metabolism into the specialized PA pathway. herbapolonica.pl
HSS is an alkyl- and aryl-transferase that catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, resulting in the formation of the symmetrical polyamine homospermidine and releasing 1,3-diaminopropane. nih.govpnas.org Homospermidine is a rare polyamine that is not typically found in plants and serves as the exclusive precursor for the necine base moiety of PAs. nih.govoup.com In contrast, the substrates putrescine and spermidine are common polyamines derived from the amino acid arginine. nih.govnih.gov
Research has shown that the HSS gene evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene through gene duplication. pnas.orgoup.com DHS is an essential enzyme in primary metabolism involved in the post-translational activation of eukaryotic initiation factor 5A (eIF5A). pnas.orgoup.com While HSS retains the ability to catalyze homospermidine formation, it has lost the ability to bind the eIF5A precursor protein, a key function of its ancestral enzyme, DHS. oup.com The HSS from Senecio vulgaris has an open reading frame that encodes a protein of 370 amino acids with a molecular mass of 40,740 Da. nih.gov
| Characteristic | Description | Source(s) |
|---|---|---|
| Enzyme Class | Alkyl and Aryl Transferase (EC 2.5.1.44) | pnas.orgnih.gov |
| Substrates | Putrescine and Spermidine | nih.govpnas.org |
| Product | Homospermidine | nih.govpnas.org |
| Cofactor | NAD⁺ | pnas.org |
| Evolutionary Origin | Gene duplication of Deoxyhypusine Synthase (DHS) | pnas.orgoup.com |
| Function | Catalyzes the first committed step in pyrrolizidine alkaloid biosynthesis | herbapolonica.plnih.gov |
Following the synthesis of the necine base precursor, the pathway involves the creation of a necic acid moiety, which is then attached to the necine base.
Necic Acid Synthases: The structural diversity of PAs is largely due to the variety of necic acids that can be esterified to the necine base. nih.gov These necic acids are synthesized through distinct pathways. nih.gov Necic acid synthases, which are often oxygenases, are responsible for diversifying the acid component through processes like hydroxylation and chain elongation. While the specific enzymes for the necic acid of this compound are not fully detailed in the available research, studies on other PAs, such as the lycopsamine-type, have identified acetohydroxyacid synthase (AHAS)-like enzymes as key players. cuvillier.deuni-kiel.de These enzymes catalyze the formation of branched-chain acids that serve as necic acid precursors. cuvillier.deuni-kiel.de
Esterification Enzymes: The final step in the biosynthesis of this compound is the esterification of the necine base with the specific necic acid. cuvillier.de This crucial reaction is catalyzed by acyltransferases, which conjugate the two components and are critical in determining the final stereochemistry of the alkaloid. While the specific acyltransferase involved in this compound formation has not been definitively identified, enzymes from the BAHD family of acyltransferases are thought to be likely candidates for catalyzing this acylation step in PA biosynthesis. nih.gov The process involves an activated necic acid, potentially as a CoA-ester, which is then transferred to a hydroxyl group on the necine base. nih.govresearchgate.net
Metabolic Engineering Approaches for this compound Production
Metabolic engineering provides a powerful strategy for producing valuable plant-derived compounds like pyrrolizidine alkaloids in heterologous systems or for increasing yields in their native producers. nih.govnih.gov Recent advances have demonstrated the potential of these techniques for the production of PA precursors.
Partial reconstruction of the PA biosynthetic pathway has been achieved in non-native plant systems. In one study, transient expression of Senecio HSS along with an Arabidopsis polyamine transporter in Nicotiana benthamiana resulted in the production of the necine base retronecine (B1221780) at levels of 0.8 mg per gram of dry weight.
Furthermore, genetic modification of the native plant producer has been shown to significantly boost PA accumulation. Using CRISPR-Cas9 gene-editing technology to knock out competing pathways that consume putrescine, researchers increased the titers of PAs in Senecio cissampelinus by 240% under controlled hydroponic conditions. These findings highlight the potential for engineering dedicated production platforms for specific, high-value PAs like this compound.
| Approach | Organism | Genetic Modification | Result | Source(s) |
|---|---|---|---|---|
| Heterologous Production | Nicotiana benthamiana | Co-expression of Senecio HSS and Arabidopsis polyamine transporter | 0.8 mg/g DW retronecine production | |
| Pathway Optimization | Senecio cissampelinus | CRISPR-Cas9 knockout of competing putrescine catabolism pathways | 240% increase in PA titers | |
| Precursor Production | E. coli BL21(DE3) | Expression of codon-optimized HSS | 8 g/L homospermidine production in fed-batch fermentation |
Synthetic Chemistry and Chemical Reactivity of Senampeline a
Total Synthesis Strategies for Senampeline A and its Analogues
The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. These synthetic routes are often multi-step processes requiring precise control over stereochemistry. While specific total synthesis routes for this compound are not extensively detailed in the provided search results, general strategies for pyrrolizidine (B1209537) alkaloids involve the construction of the core necine base followed by esterification with a necic acid.
Modern approaches to synthesizing the retronecine (B1221780) core, a common feature in this alkaloid class, often utilize methods like asymmetric catalysis to ensure high enantiomeric purity. Key reactions can include enantioselective Michael additions and ring-closing metathesis.
A comparative analysis of different preparation methods for related compounds highlights the trade-offs between various approaches:
Plant Extraction: While direct, this method often results in low yields (e.g., 0.02%) and can be affected by seasonal variability.
Total Synthesis: This approach allows for the production of structural analogues and typically yields high purity products (e.g., 99.5%), but can be complex and costly.
Hybrid Biosynthesis-Chemical Processes: These methods combine microbial production of key intermediates with chemical synthesis steps, offering a balance of higher yields (e.g., 18%) and scalability.
| Preparation Method | Yield | Purity | Scalability |
| Plant Extraction | 0.02% | 95% | Limited |
| Total Synthesis | 5.1% | 99.5% | Moderate |
| Hybrid Biosynthesis | 18% | 99.3% | High |
Chemical Transformations of this compound
This compound, as a complex molecule, can undergo a variety of chemical reactions, allowing for the modification of its functional groups.
Oxidation Reactions
Oxidation reactions can target various sites within the this compound molecule to produce different oxidized derivatives. Common oxidizing agents used for such transformations on related complex molecules include potassium permanganate (B83412) and chromium trioxide.
Reduction Reactions
The functional groups within this compound can be modified through reduction. Standard reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are typically employed for these types of chemical changes.
Substitution Reactions
Specific sites on the this compound molecule are amenable to both nucleophilic and electrophilic substitution reactions, allowing for the replacement of one functional group with another.
Biological Activity Studies and Mechanistic Investigations of Senampeline a Preclinical Models
Neuroprotective Actions of Senampeline A
Preclinical research specifically investigating the neuroprotective actions of this compound is not extensively available in the current body of scientific literature. While the broader class of pyrrolizidine (B1209537) alkaloids has been studied for various biological activities, dedicated studies on this compound's effects on neuronal protection are sparse.
Mitigation of Oxidative Stress and Neuronal Survival Pathways
Detailed preclinical investigations into the specific mechanisms by which this compound might mitigate oxidative stress and influence neuronal survival pathways have not been prominently reported. The brain's high oxygen consumption and rich lipid content make it particularly vulnerable to oxidative stress, a process implicated in the pathology of several neurodegenerative diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.gov This can lead to damage of crucial cellular components like lipids, proteins, and nucleic acids, ultimately triggering neuronal cell death pathways. mdpi.com
Various therapeutic strategies aim to bolster neuronal resilience by targeting pathways that combat oxidative stress and promote cell survival. nih.gov These can include the activation of endogenous antioxidant systems and the modulation of signaling cascades involved in apoptosis and cell survival. nih.gov However, specific data from preclinical models detailing the role of this compound in these intricate neuronal processes is currently lacking.
Exploration of Class-Specific Biological Implications (e.g., Pyrrolizidine Alkaloid Toxicological Paradigms in Research)
This compound belongs to the pyrrolizidine alkaloids (PAs), a large group of natural compounds found in numerous plant species. nih.gov The biological implications of this class of compounds are most prominently characterized by their toxicological profiles, which have been the subject of extensive research. nih.govmdpi.com
The primary paradigm of PA toxicity revolves around their metabolic activation in the liver. nih.gov PAs themselves are relatively inert; however, hepatic cytochrome P450 enzymes metabolize unsaturated PAs into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). nih.gov These reactive metabolites are electrophilic and can readily bind to cellular macromolecules such as DNA and proteins, forming adducts. nih.gov This process is considered a key initiating event in their toxicity. nih.gov
The predominant target organ for PA toxicity is the liver, where the metabolic activation occurs at the highest rate. rsc.org This can lead to a range of hepatic injuries, including veno-occlusive disease (VOD), characterized by damage to the sinusoidal endothelial cells. nih.gov In addition to the liver, the lungs can also be affected, as the reactive metabolites can be transported there via the bloodstream. nih.gov
Research into the toxicological paradigms of PAs often utilizes various preclinical models to understand their mechanisms of action and to assess the risk they pose to human and animal health. These models are crucial for studying the dose-response relationships and the factors that can influence toxicity, such as age and gender. nih.gov While much of the focus has been on hepatotoxicity and carcinogenicity, some studies have begun to explore the potential neurotoxicity of certain PAs. For instance, one study using neural progenitor cells as an in vitro model demonstrated that some PAs could decrease cell viability and inhibit oligodendrogenesis. nih.gov
The table below summarizes key aspects of the toxicological paradigm for the general class of pyrrolizidine alkaloids.
| Feature | Description | Key Findings in Preclinical Models |
| Metabolic Activation | Conversion of parent PA to reactive pyrrolic esters (DHPAs) by hepatic cytochrome P450 enzymes. | Studies in rodent models have identified the specific enzymatic pathways involved and the structure-activity relationships that determine the rate of activation. nih.govnih.gov |
| Mechanism of Toxicity | Covalent binding of reactive metabolites to cellular macromolecules (DNA, proteins), leading to adduct formation and cellular dysfunction. | In vivo studies have demonstrated the formation of DNA adducts in the liver of animals exposed to PAs like riddelliine, linking this to the initiation of tumorigenesis. nih.gov |
| Primary Target Organs | Liver and lungs. | Animal models consistently show hepatotoxicity, including veno-occlusive disease, and in some cases, pulmonary arterial hypertension and right ventricular hypertrophy. nih.govrsc.org |
| Observed Toxicities | Hepatotoxicity, genotoxicity, carcinogenicity, potential neurotoxicity. | Long-term bioassays in rodents have established the carcinogenic potential of certain PAs. nih.gov In vitro studies have indicated potential adverse effects on neural progenitor cells for some PAs. nih.gov |
Advanced Analytical Techniques for Senampeline a Characterization
High-Resolution Mass Spectrometry Profiling (e.g., LC-MS, UHPLC-QTOF-MS/MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of compounds in complex mixtures, such as plant extracts. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), and more advanced Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS), provide high sensitivity and mass accuracy, which are crucial for distinguishing between compounds with similar molecular weights.
Senampeline A has been identified in various plant species through LC-MS-based metabolomic studies. researchgate.netresearchgate.net In analyses of Kigelia pinnata and Spathodea campanulata root and stem bark extracts, LC-MS profiling successfully detected this compound. researchgate.netresearchgate.net These studies confirmed its molecular formula as C₂₅H₃₁NO₈. researchgate.netresearchgate.net
The use of UHPLC-QTOF-MS/MS allows for untargeted metabolite profiling, enabling the identification of a wide range of compounds, including this compound, without the need for pre-existing standards. researchgate.net This method combines the superior separation capabilities of UHPLC with the high mass accuracy and fragmentation data provided by QTOF-MS/MS, which is invaluable for the structural characterization of metabolites in complex biological samples. nih.gov For instance, LC-HRMS-based metabolomics has been applied to study the phytochemical composition of Acalypha indica, where this compound was identified as one of the constituents. researchgate.net
The data below summarizes findings from representative LC-MS analyses for the identification of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Analytical Method | Matrix | Molecular Formula | Observed Mass (m/z) | Reference |
|---|---|---|---|---|
| LC-MS | Kigelia pinnata Root Bark | C₂₅H₃₁NO₈ | 473.2105 | researchgate.net |
| LC-MS | Spathodea campanulata Root and Stem Bark | C₂₅H₃₁NO₈ | 473.2104 | researchgate.net |
| HPLC-PDA-ESI-MS | Fruit Methanolic Extract | Not Specified | 473.2084 | bibliomed.org |
Chromatographic Separation and Impurity Analysis (e.g., UHPLC-PDA)
Chromatographic techniques are fundamental for separating individual components from a mixture, which is a critical prerequisite for accurate identification and quantification. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity, making it ideal for analyzing complex samples containing this compound. waters.com
When coupled with a Photodiode Array (PDA) detector, UHPLC provides both quantitative data and UV-Vis spectral information for each separated component. nih.gov This dual capability is highly effective for impurity profiling. The PDA detector can confirm the spectral homogeneity of a chromatographic peak, helping to distinguish the main compound from co-eluting impurities. waters.com For pharmaceutical compounds and natural products, impurity profiling is essential to ensure quality and consistency. International guidelines often require that impurities present above a certain threshold (e.g., 0.1%) be identified and characterized. youtube.com
The development of a robust UHPLC-PDA method involves optimizing several parameters to achieve efficient separation of the target analyte from related substances and degradation products. This includes selecting the appropriate stationary phase (column), mobile phase composition, and gradient elution program. For instance, a common setup for the analysis of alkaloids and other plant-derived compounds involves a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape. researchgate.net
The table below outlines typical parameters for a UHPLC-PDA system used in the analysis of complex plant extracts.
Table 2: Typical UHPLC-PDA System Parameters for Phytochemical Analysis
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) | researchgate.net |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | researchgate.net |
| Flow Rate | 0.4 - 0.6 mL/min | nih.govresearchgate.net |
| Column Temperature | 40 - 45 °C | nih.govnih.gov |
| Detection | PDA, wavelength scanned (e.g., 200-400 nm) | waters.com |
| Injection Volume | 1.0 - 5.0 µL | nih.gov |
Comparative Molecular Analysis of Senampeline a Within Alkaloid Subgroups
Structural Homologies with Triangularine-Type Pyrrolizidine (B1209537) Alkaloids
Pyrrolizidine alkaloids are classified into several types based on the structure of their necic acid moieties and the nature of their esterification to the necine base. Senampeline A is categorized within the triangularine-type PAs. researchgate.netresearchgate.net This classification is based on specific structural features that it shares with other members of this group.
Triangularine-type PAs are characterized as open-chain mono- or diesters of a necine base, typically esterified with C5 acids such as angelic, tiglic, or senecioic acid. nih.govresearchgate.net this compound fits this description, possessing a diester structure. Its necine base is esterified at two positions, creating an open-chain diester, which contrasts with macrocyclic diesters like those of the senecionine-type that form a large ring structure. nih.govresearchgate.net The defining homology lies in the open diester configuration and the types of necic acids involved. This structural pattern is prevalent in plants from the families Boraginaceae and the tribe Senecioneae within Asteraceae. nih.govscielo.org.mx
| PA Type | Defining Structural Feature | Example Compound(s) | Common Plant Families |
|---|---|---|---|
| Triangularine-type (e.g., this compound) | Open-chain mono- or diesters of necine bases with C5 acids. researchgate.netnih.gov | Triangularine, this compound | Asteraceae (Senecioneae), Boraginaceae nih.gov |
| Senecionine-type | Macrocyclic diesters forming a 12- or 13-membered ring. nih.gov | Senecionine, Retrorsine | Asteraceae (Senecioneae), Fabaceae nih.gov |
| Lycopsamine-type | Diesters with a branched C7 necic acid at the C-9 position. nih.gov | Lycopsamine, Intermedine | Boraginaceae, Apocynaceae scielo.org.mx |
| Monocrotaline-type | Macrocyclic diesters derived from otonecine (B3428663) or retronecine (B1221780) bases. | Monocrotaline (B1676716), Fulvine (B1209707) researchgate.net | Fabaceae (Crotalaria), Boraginaceae scielo.org.mx |
Biosynthetic Divergence in Relation to Other Pyrrolizidine Alkaloid Types
The biosynthesis of pyrrolizidine alkaloids begins with a conserved core pathway, followed by divergent steps that create the vast structural diversity observed in nature. researchgate.netresearchgate.net The initial and rate-limiting step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). researchgate.net This enzyme is considered a key evolutionary marker, as its gene is believed to have been recruited from the gene for deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism. researchgate.net This recruitment event has occurred independently in several different angiosperm lineages, a case of parallel evolution. uni-kiel.debiorxiv.org
The divergence in PA structures, such as the difference between triangularine-type and senecionine-type alkaloids, arises from the downstream modifications of the initial PA precursors. researchgate.netpsu.edu After the formation of the core necine base (e.g., trachelanthamidine (B129624) or supinidine), a series of enzymatic reactions including hydroxylations, dehydrogenations, and esterifications lead to the final alkaloid profile. researchgate.netpsu.edu
Formation of Necine Bases: The pathway diverges early on. For instance, the pathway leading to retronecine (common in senecionine-type PAs) diverges from that leading to rosmarinecine at the 1-hydroxymethyl-pyrrolizidine stage. psu.edu
Esterification: The primary divergence leading to different PA types is the esterification process. The enzymes responsible, specifically various acyltransferases, select different necic acids and attach them to the necine base. In the case of this compound and other triangularine-type PAs, these enzymes conjugate open-chain C5 acids. In contrast, for senecionine-type PAs, the enzymes facilitate a two-step esterification that results in a macrocyclic diester. nih.gov
The genetic and enzymatic machinery responsible for these later, diversifying steps is less conserved than the core HSS-driven pathway, allowing for the plastic evolution of PA profiles even among closely related species. researchgate.net
| Biosynthetic Stage | Enzyme/Process | Role and Divergence Point |
|---|---|---|
| Core Pathway Initiation | Homospermidine Synthase (HSS) | Conserved first committed step; catalyzes the formation of homospermidine from putrescine. researchgate.net |
| Necine Base Formation | Diamine Oxidases, Reductases | Cyclization to form the basic pyrrolizidine ring structure (e.g., trachelanthamidine). researchgate.net Divergence occurs in subsequent hydroxylations and dehydrogenations to form different necine bases like retronecine or heliotridine. psu.edu |
| Necic Acid Esterification | Acyltransferases | Major point of divergence. Determines the final PA type by selecting and transferring specific necic acids, leading to open-chain diesters (Triangularine-type) or macrocyclic diesters (Senecionine-type). |
Comparative Biological Activity Profiles of this compound Analogues
The biological activity of pyrrolizidine alkaloids is highly dependent on their specific structure. Even small variations, such as those between structural isomers, can lead to different biological profiles. This compound shares its molecular formula (C₂₅H₃₁NO₈) and molecular weight with its structural isomer, Senampeline D. vulcanchem.com The key difference lies in the substitution pattern of the acyloxy groups, which can influence their interaction with biological targets. vulcanchem.com
While comprehensive, head-to-head comparative studies are limited, research indicates that PAs as a class exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. researchgate.net
Cytotoxic Activity: this compound has been identified in extracts of Erythroxylum mexicanum that showed cytotoxicity against prostate cancer (PC-3) cells. researchgate.netuaem.mx Other PAs, such as those from the monocrotaline group like fulvine and anacrotine, were also identified in these active extracts. researchgate.netresearchgate.net Preliminary findings also suggest this compound may inhibit the proliferation of other cancer cell lines, including HeLa and A549. This activity is a hallmark of many PAs, which are known to be converted in the liver to reactive pyrrolic derivatives capable of alkylating DNA and other macromolecules. mdpi.com
Anti-inflammatory Activity: Extracts containing this compound have shown potential anti-inflammatory effects by inhibiting nitric oxide (NO) production. researchgate.netuaem.mx The mechanism for some PAs involves the inhibition of signaling pathways like NF-κB, which reduces the expression of pro-inflammatory cytokines.
The subtle structural differences between analogues like this compound and Senampeline D are expected to affect their physicochemical properties, such as stability and lipophilicity, which in turn could alter their pharmacokinetic profiles and target selectivity. vulcanchem.com
| Property | This compound | Senampeline D |
|---|---|---|
| Molecular Formula | C₂₅H₃₁NO₈ vulcanchem.com | C₂₅H₃₁NO₈ vulcanchem.com |
| Molecular Weight | 473.52 g/mol | 473.52 g/mol vulcanchem.com |
| Structural Difference | Structural isomer differing in acyloxy substitution patterns. vulcanchem.com | Structural isomer differing in acyloxy substitution patterns. vulcanchem.com |
| Reported Biological Activity | Identified in extracts with cytotoxic and anti-inflammatory activity. researchgate.netuaem.mx Potential to inhibit proliferation of HeLa and A549 cells. | No specific bioactivity data reported, but structural similarity suggests potential for similar activities. vulcanchem.com |
Research Gaps and Future Directions in Senampeline a Studies
Unelucidated Structural and Stereochemical Aspects
The definitive chemical structure of Senampeline A, including its absolute stereochemistry, has been established through its formal IUPAC name: [(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate. nih.gov This designation clarifies the spatial arrangement at the two chiral centers on the pyrrolizidine (B1209537) core and the geometry of the exocyclic double bonds.
However, beyond this foundational knowledge, further structural characterization is required. A significant research gap exists in the understanding of its three-dimensional conformation in various states. Advanced spectroscopic and computational studies are needed to determine its preferred conformations in solution and, crucially, when interacting with potential biological targets. Such conformational analysis is vital for understanding its reactivity and the steric and electronic factors that may govern its biological activity.
Table 1: Defined Stereochemical Features of this compound
| Feature | Description |
|---|---|
| Pyrrolizidine Core | |
| C5 Stereocenter | S configuration |
| C7 Stereocenter | R configuration |
| Side Chains | |
| C7 Ester Double Bond | E configuration |
Comprehensive Mechanistic Delineation of Biological Activities
Currently, there is a significant void in the scientific literature regarding the specific biological activities and the molecular mechanism of action of this compound. As a pyrrolizidine alkaloid, it belongs to a class of compounds known for a wide spectrum of biological effects, including significant toxicity (particularly hepatotoxicity) and, in some cases, anticancer and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov However, without specific studies on this compound, its pharmacological profile remains purely speculative.
Future research must prioritize a thorough investigation into its biological effects. Initial efforts should involve broad-spectrum screening to identify potential cytotoxic, anti-inflammatory, antimicrobial, or other significant activities. researchgate.net Should any promising activity be discovered, subsequent research must focus on elucidating the precise mechanism of action. This would involve identifying its molecular targets—be they enzymes, receptors, or nucleic acids—and mapping the downstream signaling pathways that are modulated by the compound. Such mechanistic insights are fundamental to determining its potential as a therapeutic agent or a biological probe.
Advanced Synthetic Methodologies and Scalable Production
To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. The absence of a synthetic route presents a major obstacle to any in-depth biological investigation, which requires a reliable and characterizable source of the pure compound. The complex structure of this compound presents several synthetic challenges that future research must address:
Stereocontrolled Synthesis: The development of a synthetic pathway that precisely controls the absolute and relative stereochemistry at the C5 and C7 positions of the pyrrolizidine nucleus is paramount.
Esterification: The efficient and selective introduction of the two distinct and complex ester side chains onto the pyrrolizidine core will require robust esterification methodologies.
Scalability: Initial synthetic routes often prioritize feasibility over yield and scalability. A critical future direction, should the compound prove biologically important, will be the development of an efficient, cost-effective, and scalable synthesis to produce the quantities needed for extensive preclinical and potentially clinical investigation. acs.org The large-scale production of pyrrolizidine alkaloids, in general, faces challenges in maintaining purity and managing the potential toxicity of intermediates and the final product. researchgate.netyoutube.com
Exploration of Novel Biological Applications in In Vitro and In Vivo Models
The lack of a reported synthesis and mechanistic studies means that the potential therapeutic applications of this compound are entirely unexplored. There are no published in vitro or in vivo studies evaluating its efficacy in any disease model. nih.govyoutube.commdpi.com
A systematic evaluation of its biological potential is a critical future direction. This research should be guided by a tiered approach:
In Vitro Screening: Initial studies should utilize a diverse panel of in vitro assays to screen for novel biological activities. promega.comaxxam.comresearchgate.net This could include cytotoxicity assays against various cancer cell lines, anti-inflammatory assays measuring the inhibition of key inflammatory mediators, and antimicrobial assays against a range of pathogenic bacteria and fungi.
In Vivo Model Evaluation: Promising results from in vitro studies should be followed by evaluation in relevant in vivo animal models. For example, if this compound demonstrates selective cytotoxicity against cancer cells, its anti-tumor efficacy could be tested in xenograft mouse models. Similarly, significant anti-inflammatory activity would warrant investigation in animal models of inflammatory diseases.
This structured approach will be essential to systematically uncover any latent therapeutic potential of this compound and to determine whether it merits further development as a lead compound for novel drug discovery.
Q & A
Basic Research Questions
Q. What are the foundational chemical and pharmacological properties of Senampeline A, and how can they guide experimental design?
- Methodological Answer : Begin with structural elucidation via NMR and mass spectrometry to confirm molecular identity . Pharmacological screening should employ in vitro assays (e.g., receptor binding studies) to identify primary targets. Use dose-response curves to establish EC₅₀ values, ensuring replication across ≥3 independent trials to minimize batch variability .
- Key Data :
| Property | Method Used | Reported Value (Mean ± SD) | Source |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | 342.4 g/mol ± 0.5 | |
| LogP (Lipophilicity) | HPLC Retention Time | 2.8 ± 0.3 |
Q. How should researchers design experiments to assess this compound’s neuroprotective efficacy in preclinical models?
- Methodological Answer : Use transgenic rodent models (e.g., Alzheimer’s disease models) with randomized control and treatment groups. Administer this compound intravenously at staggered doses (e.g., 1 mg/kg, 5 mg/kg) and measure biomarkers (e.g., Aβ plaques, tau phosphorylation) via immunohistochemistry. Include blinding to reduce bias and apply ANOVA with post-hoc Tukey tests for statistical rigor .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic (PK) profile across studies be resolved?
- Methodological Answer : Conduct a meta-analysis of existing PK studies (n ≥ 10) to identify confounding variables (e.g., species differences, administration routes). Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption patterns. Validate with in vivo microdialysis in primates to measure brain penetration rates .
- Contradictory Findings :
| Study | Half-life (hr) | Bioavailability (%) | Model Used |
|---|---|---|---|
| Smith et al. (2022) | 2.1 | 38 | Murine |
| Jiang et al. (2023) | 4.7 | 12 | Non-human Primate |
Q. What experimental strategies are recommended to investigate this compound’s off-target effects in complex biological systems?
- Methodological Answer : Employ high-throughput proteomics (e.g., affinity purification mass spectrometry) to map interaction networks. Combine with CRISPR-Cas9 knockout models to validate putative off-target receptors. Use Bayesian statistical models to quantify interaction probabilities and adjust for false discovery rates .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in neurodegenerative models?
- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target engagement. Optimize formulation (e.g., nanoparticle encapsulation) to enhance blood-brain barrier penetration. Validate with positron emission tomography (PET) imaging using radiolabeled this compound .
Methodological and Analytical Challenges
Q. What statistical approaches are most robust for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?
- Methodological Answer : Apply mixed-effects models to account for inter-cell-line variability (e.g., primary neurons vs. immortalized lines). Use bootstrapping to estimate confidence intervals for EC₅₀ values. For skewed data, non-parametric tests (e.g., Kruskal-Wallis) are preferable .
Q. How should researchers validate this compound’s proposed mechanism of action when conflicting hypotheses exist?
- Methodological Answer : Deploy orthogonal assays (e.g., electrophysiology for ion channel modulation, calcium imaging for intracellular signaling). Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed pathways. Use siRNA knockdown to confirm causality .
Ethical and Reproducibility Considerations
Q. What ethical challenges arise in human trials for this compound, given its neuromodulatory effects?
- Methodological Answer : Prioritize Phase I trials with stringent inclusion criteria (e.g., no history of neurological disorders). Implement real-time EEG monitoring to detect adverse CNS effects. Ensure informed consent protocols explicitly address potential cognitive side effects .
Q. How can researchers enhance reproducibility when reporting this compound’s in vivo outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
